molecular formula C10H11N3O2 B1674144 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid CAS No. 306935-41-1

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1674144
CAS No.: 306935-41-1
M. Wt: 205.21 g/mol
InChI Key: RUTVRAJKELSHCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IBC 293 involves the reaction of 1H-1,2,3-benzotriazole with isopropyl bromide in the presence of a base, followed by carboxylation. The reaction conditions typically include:

    Solvent: Dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3)

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of IBC 293 follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

IBC 293 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Can be reduced to form corresponding amines

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Corresponding oxides

    Reduction: Corresponding amines

    Substitution: Various substituted benzotriazole derivatives

Scientific Research Applications

IBC 293 has a wide range of applications in scientific research, including:

    Chemistry: Used as a selective agonist for studying GPR109B receptor functions

    Biology: Investigates metabolic processes in adipocytes

    Medicine: Potential therapeutic applications in metabolic disorders

    Industry: Used in the development of new drugs targeting GPR109B receptor

Mechanism of Action

IBC 293 exerts its effects by binding to the GPR109B receptor, a human orphan G-protein-coupled receptor expressed in adipocytes . This binding activates the receptor, leading to a cascade of intracellular signaling pathways that regulate metabolic processes such as lipolysis . The molecular targets and pathways involved include:

  • GPR109B receptor activation
  • Intracellular signaling cascades : Involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)

Comparison with Similar Compounds

IBC 293 is unique in its high selectivity for the GPR109B receptor over the GPR109A receptor . Similar compounds include:

Properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVRAJKELSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371532
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-41-1
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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